2-{1-phenyl-3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol
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Overview
Description
2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenyl group, and a pyridyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The triazole ring and pyridyl group can participate in binding interactions with enzymes and receptors, modulating their activity. The phenolic group can also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-3-(2-PYRIDYL)-2-THIOUREA: This compound shares structural similarities with 2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL but contains a thiourea group instead of a triazole ring.
1-PHENYL-2-(2-PYRIDYL)ETHANOL: Another similar compound, differing by the presence of an ethanol group instead of the triazole ring.
Uniqueness
The unique combination of the triazole ring, phenyl group, and pyridyl vinyl group in 2-{1-PHENYL-3-[2-(2-PYRIDYL)VINYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL imparts distinct chemical and biological properties that are not observed in the similar compounds mentioned above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16N4O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[2-phenyl-5-[(E)-2-pyridin-2-ylethenyl]-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H16N4O/c26-19-12-5-4-11-18(19)21-23-20(14-13-16-8-6-7-15-22-16)24-25(21)17-9-2-1-3-10-17/h1-15,26H/b14-13+ |
InChI Key |
ICESDRMLWABBSX-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)/C=C/C3=CC=CC=N3)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C=CC3=CC=CC=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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